molecular formula C5H6N2O2S B1216876 5-Mercaptomethyluracil CAS No. 4874-36-6

5-Mercaptomethyluracil

Cat. No.: B1216876
CAS No.: 4874-36-6
M. Wt: 158.18 g/mol
InChI Key: UJHZBYGCKHWQJT-UHFFFAOYSA-N
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Description

5-Mercaptomethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a mercaptomethyl group at the 5-position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercaptomethyluracil typically involves the reaction of 5-hydroxymethyluracil with hydrogen halides to form 5-halogenomethyluracil. This intermediate is then treated with thioacetamide in dimethylformamide solution to yield 5-acetiminothio-methyluracil hydrochloride. Subsequent alcoholysis or hydrolysis of this intermediate produces this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 5-Mercaptomethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound and its acetyl derivative leads to the formation of bis(thyminyl) disulfide .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Mercaptomethyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercaptomethyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The mercaptomethyl group may participate in redox reactions, leading to the formation of reactive intermediates that can modify nucleic acid structures and functions. This compound’s molecular targets and pathways are still under investigation, but its ability to inhibit tumor growth suggests significant biochemical interactions .

Comparison with Similar Compounds

  • 5-Hydroxymethyluracil
  • 5-Chloromethyluracil
  • 5-Bromomethyluracil
  • 5-Iodomethyluracil

Comparison: 5-Mercaptomethyluracil is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity compared to other 5-substituted uracil derivatives. This group allows for specific redox and substitution reactions that are not possible with hydroxyl, chloro, bromo, or iodo substituents .

Properties

IUPAC Name

5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHZBYGCKHWQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197601
Record name 5-Mercaptomethyluracil
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-36-6
Record name 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione
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Record name 5-Mercaptomethyluracil
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Record name 4874-36-6
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Record name 5-Mercaptomethyluracil
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Record name 5-(mercaptomethyl)uracil
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Record name 5-MERCAPTOMETHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-Mercaptomethyluracil a potential antiviral agent, particularly against herpes viruses?

A: Research indicates that this compound (IV) exhibits significant antiviral activity against the herpes virus responsible for infectious bovine rhinotracheitis (IBR). [] This activity stems from its ability to inhibit viral replication. Although the exact mechanism of action remains unclear, its structural similarity to other nucleoside analogues suggests it might interfere with viral DNA synthesis.

Q2: How does the activity of this compound compare to other known antiviral agents?

A: In studies on IBR, this compound demonstrated comparable potency to 5-iododeoxyuridine and cytosine arabinoside, two established antiviral agents. [] This finding suggests that this compound holds promise as a potential antiviral treatment, although further research is needed to confirm its efficacy and safety profile.

Q3: What are the key steps involved in the synthesis of this compound?

A: The synthesis of this compound involves several steps, starting with the reaction of this compound (I) with trimethylsilyl chloride to yield a trimethylsilyl-protected intermediate. This intermediate is then coupled with a protected deoxyribose derivative. After deprotection and purification steps, the desired this compound (IV) is obtained. [] It's important to note that this compound tends to oxidize to its disulfide form (V) in solution, requiring the presence of thiols to maintain its reduced state. []

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